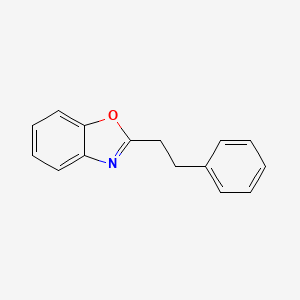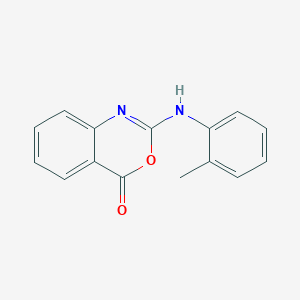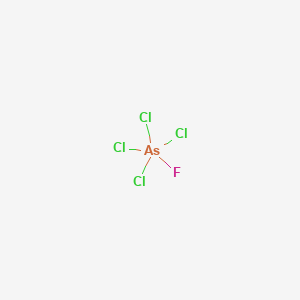
Arsenic tetrachloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic tetrachloride fluoride is a chemical compound that consists of arsenic, chlorine, and fluorine atoms. It is known for its unique properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both chlorine and fluorine, which can lead to diverse chemical behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arsenic tetrachloride fluoride can be synthesized through the reaction of arsenic trichloride with fluorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The general reaction can be represented as:
AsCl3+F2→AsCl4F
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of the reactants and products. The use of specialized equipment to handle and contain the gases is essential to prevent any hazardous exposure.
Analyse Des Réactions Chimiques
Types of Reactions: Arsenic tetrachloride fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Chlorine or fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like chlorine gas or bromine.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different halogen atoms replacing chlorine or fluorine.
Applications De Recherche Scientifique
Arsenic tetrachloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which arsenic tetrachloride fluoride exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with proteins and enzymes, altering their function and activity. The presence of both chlorine and fluorine atoms allows it to participate in various chemical reactions, leading to diverse biological and chemical effects.
Comparaison Avec Des Composés Similaires
Arsenic Trichloride (AsCl3): Similar in structure but lacks the fluorine atom.
Arsenic Pentafluoride (AsF5): Contains only fluorine atoms and no chlorine.
Arsenic Trifluoride (AsF3): Contains only fluorine atoms and is in a lower oxidation state.
Uniqueness: Arsenic tetrachloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen.
Propriétés
Numéro CAS |
87198-15-0 |
|---|---|
Formule moléculaire |
AsCl4F |
Poids moléculaire |
235.7 g/mol |
Nom IUPAC |
tetrachloro(fluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl4F/c2-1(3,4,5)6 |
Clé InChI |
ZLUPPMYQLOZJPZ-UHFFFAOYSA-N |
SMILES canonique |
F[As](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


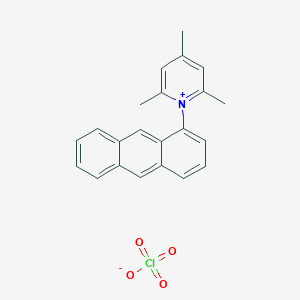

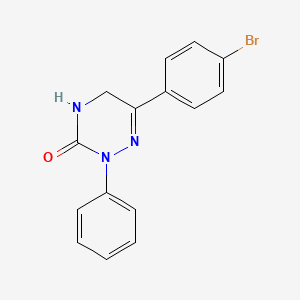
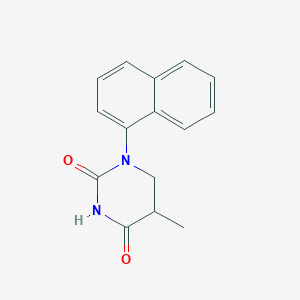
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
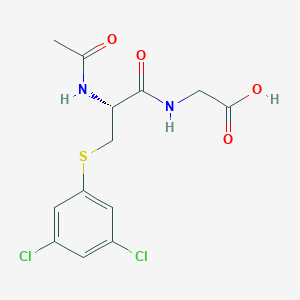
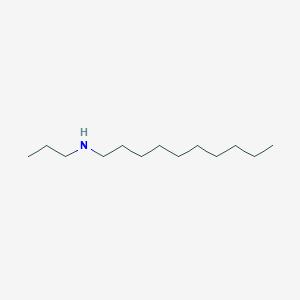
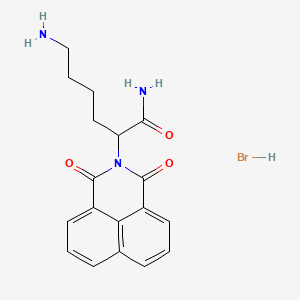
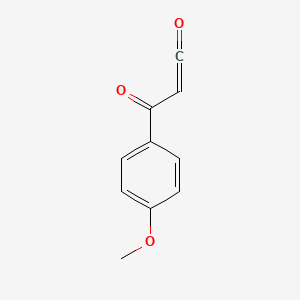
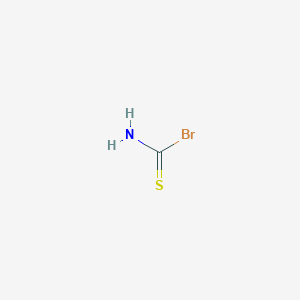
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

